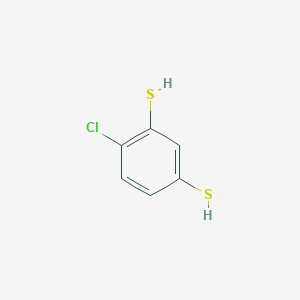
4-Chlorobenzene-1,3-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzene-1,3-dithiol (CBDT) is a chemical compound that belongs to the family of dithiols. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. CBDT has been extensively studied for its potential applications in the field of materials science and biochemistry.
Wirkmechanismus
The mechanism of action of 4-Chlorobenzene-1,3-dithiol involves the formation of a complex with metal ions such as copper and zinc. The complex formation results in a change in the fluorescence properties of 4-Chlorobenzene-1,3-dithiol, which can be measured spectroscopically. The binding of 4-Chlorobenzene-1,3-dithiol to proteins such as bovine serum albumin can also be studied using fluorescence spectroscopy.
Biochemical and Physiological Effects
4-Chlorobenzene-1,3-dithiol has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorobenzene-1,3-dithiol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high molar absorptivity, which makes it a sensitive probe for the detection of metal ions. However, 4-Chlorobenzene-1,3-dithiol has some limitations, including its limited solubility in aqueous solutions and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for the study of 4-Chlorobenzene-1,3-dithiol. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. 4-Chlorobenzene-1,3-dithiol could also be used as a probe for the study of protein-ligand interactions in complex biological systems. Further research is needed to explore the potential therapeutic applications of 4-Chlorobenzene-1,3-dithiol, particularly in the treatment of neurodegenerative diseases.
Synthesemethoden
4-Chlorobenzene-1,3-dithiol can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction yields 4-Chlorobenzene-1,3-dithiol as a yellow precipitate that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzene-1,3-dithiol has been used in various scientific research applications, including the development of biosensors and the study of protein-ligand interactions. 4-Chlorobenzene-1,3-dithiol can be used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. It has also been used to study the binding of ligands to proteins such as bovine serum albumin.
Eigenschaften
CAS-Nummer |
58593-78-5 |
|---|---|
Produktname |
4-Chlorobenzene-1,3-dithiol |
Molekularformel |
C6H5ClS2 |
Molekulargewicht |
176.7 g/mol |
IUPAC-Name |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChI-Schlüssel |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1S)S)Cl |
Andere CAS-Nummern |
58593-78-5 |
Synonyme |
4-Chloro-1.3-benzenedithiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



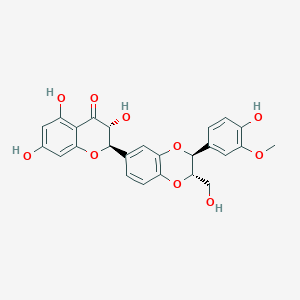
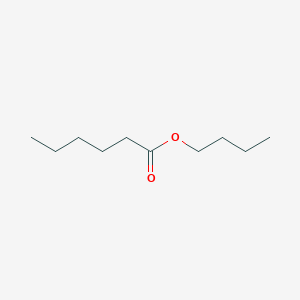
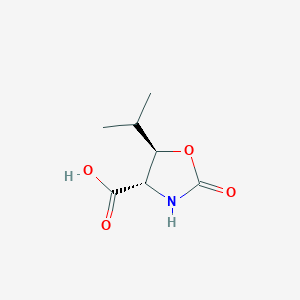
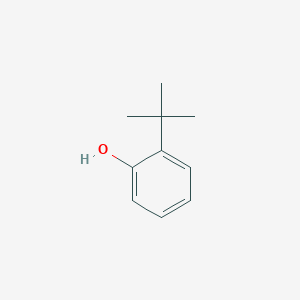

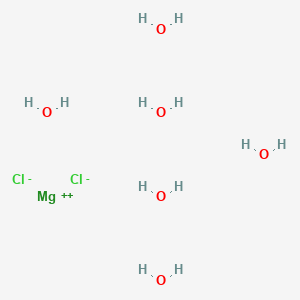
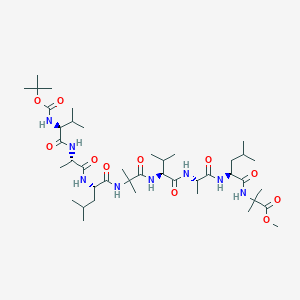
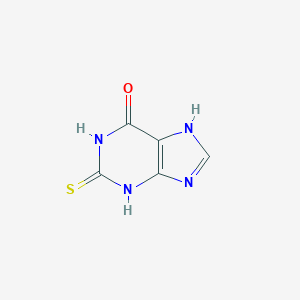
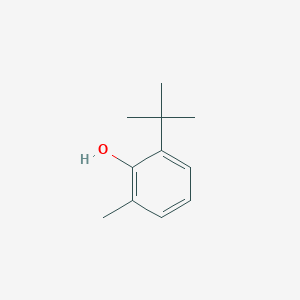
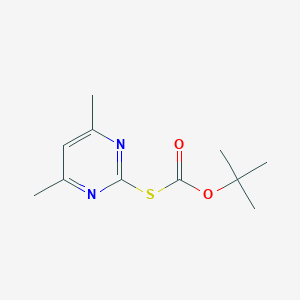
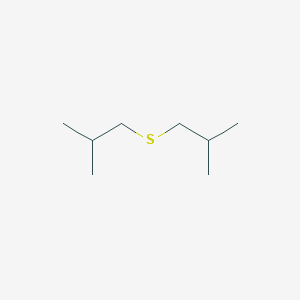
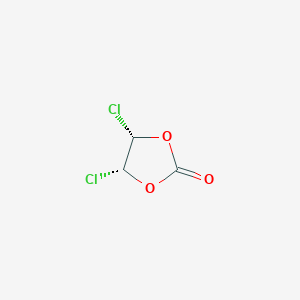
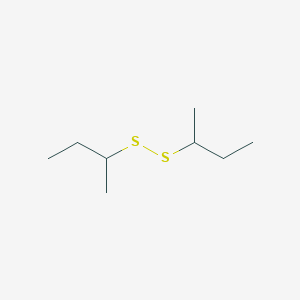
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)